![molecular formula C13H13N5O2 B3087210 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1171848-55-7](/img/structure/B3087210.png)
1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
The compound “1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for “this compound” are not found in the available literature.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not found in the available literature.Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . Specific chemical reactions involving “this compound” are not found in the available literature.Physical And Chemical Properties Analysis
Pyrazole derivatives are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not found in the available literature.Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : The compound 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and its derivatives have been explored for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial and antibacterial activities, making them potential candidates for the development of new antimicrobial agents. For instance, various derivatives synthesized from this compound have been evaluated for their effectiveness against bacterial strains, showing promising results as antibacterial agents (Maqbool et al., 2014).
Synthesis and Antibacterial Screening
- Synthesis and Antibacterial Applications : The synthesis process of this compound involves reactions with various aromatic aldehydes and pyruvic acid, leading to the formation of derivatives that have been tested for antibacterial activities. Some of these derivatives have shown good antibacterial properties, suggesting their potential use in the development of new antibacterial drugs (Maqbool et al., 2014).
Synthesis of New Polyheterocyclic Ring Systems
- Polyheterocyclic Compounds Synthesis : This compound is also utilized as a precursor in the synthesis of new polyheterocyclic ring systems. These include the formation of various derivatives with potential antibacterial properties. The reactions involved in this process have been studied extensively, and the synthesized compounds have been characterized using various spectroscopic techniques. The antibacterial properties of these newly synthesized heterocycles highlight their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).
Novel Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Research : Studies have also focused on synthesizing novel derivatives of this compound to evaluate their antimicrobial and anticancer activities. These studies have led to the development of compounds with higher anticancer activity compared to standard drugs, as well as significant antimicrobial properties. Such research underscores the therapeutic potential of these derivatives in treating various diseases (Hafez et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of compounds can be influenced by a variety of factors, including the physical and chemical properties of the compound, the physiological state of the organism, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Pyrazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on the development of novel synthetic routes and the exploration of their pharmacological activities. The specific future directions for “1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not found in the available literature.
Propriétés
IUPAC Name |
1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-11-9(13(19)20)4-10(8-5-14-17(2)6-8)15-12(11)18(3)16-7/h4-6H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGINSAINJSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
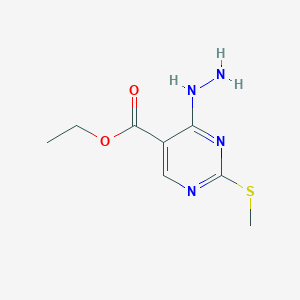


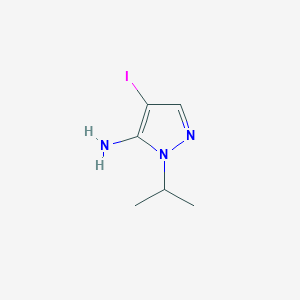
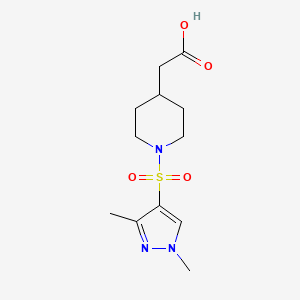
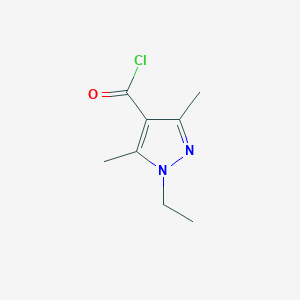
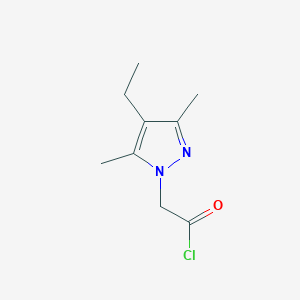
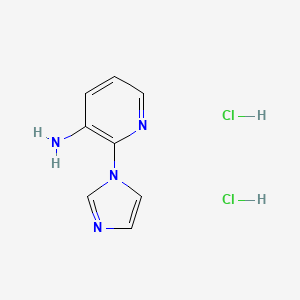
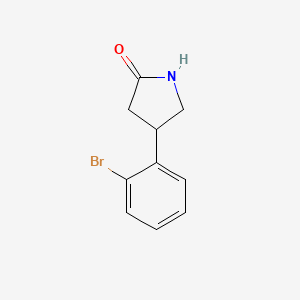
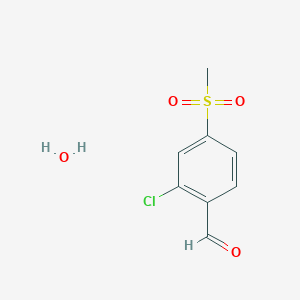

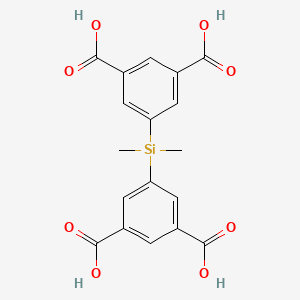
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)